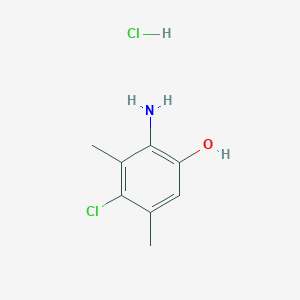

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride” is a compound that contains an amino group (-NH2), a chloro group (-Cl), and two methyl groups (-CH3) on a phenol ring (a benzene ring with a hydroxyl group, -OH). The “hydrochloride” part indicates that it’s a salt formed with hydrochloric acid .

Molecular Structure Analysis

The molecular structure would consist of a phenol ring with the various groups attached at the 2nd, 4th, and 5th positions. The exact spatial configuration would depend on the specific synthesis process and conditions .Chemical Reactions Analysis

Again, without specific information, it’s hard to say. But in general, phenolic compounds can undergo reactions typical of alcohols (due to the -OH group), aromatic compounds (due to the benzene ring), and amines (due to the -NH2 group) .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .科学的研究の応用

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool . Its properties may be exploited in the study of protein expression, modification, and interaction, which are crucial for understanding cellular functions and disease mechanisms.

Organic Synthesis

In organic chemistry, 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride serves as a starting material for synthesizing complex molecules. It undergoes reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, which are fundamental in constructing pharmacologically active compounds .

Pharmacology

This chemical is a precursor in the synthesis of various pharmaceuticals. It’s particularly significant in the development of selective inhibitors for histone deacetylase 6 (HDAC6), showing potential therapeutic applications.

Biochemistry

The compound finds applications in biochemistry, especially in the study of enzyme kinetics and mechanisms. Its reactivity with different biochemicals can help in understanding the metabolic pathways and enzyme-substrate interactions .

Analytical Chemistry

In analytical chemistry, 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride could be used as a standard or reagent in chromatography and spectrophotometry to quantify or identify other substances .

Materials Science

The compound’s unique properties may be harnessed in materials science for creating novel materials with specific functions. Its role in the development of new synthetic pathways can lead to the production of advanced materials with improved features .

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the compound’s role in synthesizing other chemicals suggests its potential use in developing environmentally friendly materials and processes .

Medicinal Chemistry

In medicinal chemistry, it’s used for the structural modification of molecules to improve their pharmacological properties. This can lead to the discovery of new drugs with better efficacy and reduced side effects.

作用機序

Target of Action

Similar compounds are known to interact with benzylic positions . The compound might also have a role in the synthesis of indole derivatives, which are prevalent in selected alkaloids .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to be involved in various reactions, including nitration and conversion from the nitro group to an amine .

Pharmacokinetics

A similar compound, 2,4-dichloro-3,5-dimethylphenol, is known to be slightly soluble in water and very soluble in organic solvents such as alcohol, ether, and ketone . This could potentially impact the bioavailability of 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride.

Result of Action

Similar compounds have been found to exhibit high tyrosinase inhibitory behavior .

Action Environment

The action of 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride can be influenced by environmental factors. For instance, it’s known that 4-amino-2,5-dimethylphenol should be stored in a cool, dry place, away from fire sources and oxidizers .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-amino-4-chloro-3,5-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-4-3-6(11)8(10)5(2)7(4)9;/h3,11H,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXYFSATLRRGRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | |

CAS RN |

1052530-87-6 |

Source

|

| Record name | Phenol, 2-amino-4-chloro-3,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052530-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)